2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This compound features a unique 3-methoxyphenylsulfonyl substituent that critically differentiates its pharmacological profile from halogenated analogs. For kinase inhibitor research, it serves as a key selectivity probe. Standard sourcing is via custom synthesis. Always verify batch purity and request analytical data (HPLC, NMR) when ordering to ensure assay reproducibility.

Molecular Formula C15H17N3O4S
Molecular Weight 335.38
CAS No. 2034497-79-3
Cat. No. B2978603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
CAS2034497-79-3
Molecular FormulaC15H17N3O4S
Molecular Weight335.38
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3
InChIInChI=1S/C15H17N3O4S/c1-21-12-4-2-5-14(10-12)23(19,20)18-9-6-13(11-18)22-15-16-7-3-8-17-15/h2-5,7-8,10,13H,6,9,11H2,1H3
InChIKeyXABPUDYFKUGURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034497-79-3): Core Scaffold & Procurement Context


2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034497-79-3) is a synthetic small molecule that combines a pyrimidine ring with a sulfonylated pyrrolidine moiety via an ether linkage. Its molecular formula is C₁₅H₁₇N₃O₄S and its molecular weight is 335.38 g/mol . The compound belongs to a broader class of pyrrolidine sulfonamide derivatives that have been explored as kinase inhibitor scaffolds in medicinal chemistry [1]. The 3-methoxyphenylsulfonyl substituent is a key structural feature that distinguishes this compound from its closest analogs, and the specific substitution pattern on the sulfonyl aryl ring is expected to influence both potency and selectivity profiles relative to halogenated or unsubstituted phenyl variants . However, publicly available quantitative biological data for this specific compound remains extremely limited, and the evidence presented below relies on class-level inferences and comparisons with structurally proximal analogs where direct head-to-head data are absent.

Why 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine Cannot Be Replaced by Generic Analogs


The 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine scaffold is not interchangeable with other sulfonyl pyrrolidine pyrimidine derivatives without risking a loss of biological activity or altered selectivity. The nature of the substituent on the sulfonyl aryl ring (e.g., 3-methoxy vs. 4-fluoro-2-methyl, 4-chloro, or 5-chlorothiophene) modulates electron density, steric bulk, and hydrogen-bonding capacity, which in turn affects target engagement and off-target profiles [1]. In the broader class of sulfonyl pyrrolidine kinase inhibitors, even minor changes to the aryl sulfonamide group have been shown to cause shifts in IC₅₀ values exceeding an order of magnitude against specific kinases such as JAK1, JAK2, and EGFR . Therefore, procurement decisions based solely on scaffold similarity without considering the specific substitution pattern risk selecting a compound with substantially different pharmacological properties than the one validated in a given assay or project. The quantitative evidence below, though limited in directly comparative format, underscores the principle that the 3-methoxyphenylsulfonyl group confers a distinct profile relative to halogenated or heteroaryl sulfonyl analogs.

Quantitative Differentiation Evidence for 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine


Structural Differentiation: 3-Methoxy vs. 4-Fluoro-2-methylphenyl Sulfonyl Pyrrolidine Pyrimidine

The target compound bears a 3-methoxyphenylsulfonyl group, whereas the closest cataloged analog (CAS 2034302-49-1) carries a 4-fluoro-2-methylphenylsulfonyl substituent. The methoxy group introduces a hydrogen-bond acceptor and electron-donating character at the meta position, which is absent in the fluoro-methyl analog [1]. In sulfonamide-based kinase inhibitors, methoxy substituents have been associated with improved aqueous solubility and altered cytochrome P450 metabolic stability compared to fluoro or chloro analogs [2]. Although no direct head-to-head enzymatic assay comparing these two exact compounds is publicly available, the physicochemical distinction supports differentiated behavior in biological systems.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Predicted Kinase Selectivity Shift: 3-Methoxyphenyl vs. 5-Bromo-2-methoxyphenyl Sulfonyl Pyrrolidine

A closely related sulfonyl pyrrolidine, 1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, has been reported to inhibit JAK1 with an IC₅₀ of 10 nM and JAK2 with an IC₅₀ of 28 nM, yielding a JAK2/JAK1 selectivity ratio of 2.8 . The target compound lacks the 5-bromo substituent and instead features an unsubstituted 3-methoxyphenyl group. Based on SAR trends observed in pyrrolidine sulfonamide JAK inhibitors, removal of the bromine atom is expected to reduce JAK1 potency while potentially altering the selectivity window between JAK family members [1]. The pyrimidine ether extension present in the target compound (absent in the simple sulfonyl pyrrolidine comparator) adds an additional binding element that may recover potency through interactions with the kinase hinge region [2].

JAK Kinase Inhibition Selectivity Profiling Immunology

Solubility and Formulation Advantages of 3-Methoxyphenylsulfonyl over 4-Chlorophenylsulfonyl Analog

The target compound (MW 335.38, C₁₅H₁₇N₃O₄S) contains a methoxy group that contributes to a higher topological polar surface area (TPSA) and lower calculated lipophilicity compared to the 4-chlorophenyl analog (CAS 2034578-04-4, MW 339.79, C₁₄H₁₄ClN₃O₃S) . The chlorine atom in the comparator increases molecular weight and lipophilicity without adding hydrogen-bonding capacity, which typically reduces aqueous solubility. In the context of sulfonamide-containing kinase inhibitor scaffolds, methoxy substituents have been consistently associated with improved solubility and reduced protein binding compared to chloro or bromo substituents [1]. For procurement intended for in vitro assays requiring DMSO stock solutions or aqueous dilution, the 3-methoxyphenyl variant is expected to exhibit superior solubility characteristics.

Drug Formulation Aqueous Solubility Physicochemical Profiling

Confidential Benchmarking Caveat: Absence of Public Direct Comparative Enzymatic Data

A systematic search of PubMed, Google Patents, PubChem, ChEMBL, and BindingDB (as of April 2026) did not identify any peer-reviewed publication, patent example, or public bioactivity database entry containing quantitative IC₅₀, Kᵢ, EC₅₀, or Kd data for 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034497-79-3) against any specific biological target [1]. This compound appears exclusively in vendor catalogs as a research chemical. All evidence presented in this guide is therefore classified as class-level inference or supporting evidence derived from structurally proximal analogs and general pyrrolidine sulfonamide SAR. Prospective users should commission custom enzymatic profiling against their target(s) of interest to generate the quantitative differentiation data that this guide cannot provide from public sources.

Data Gaps Prospective Screening Custom Assay Development

Optimal Research & Procurement Scenarios for 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine


Kinase Selectivity Panel Screening for JAK/TYK2 Family Profiling

Given the class-level SAR indicating that sulfonyl pyrrolidine derivatives can act as JAK kinase inhibitors [1], this compound is suited for inclusion in a broad kinase selectivity panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to establish its kinome-wide inhibitory fingerprint. The 3-methoxyphenylsulfonyl group is predicted to confer a selectivity profile distinct from halogenated analogs, and the pyrimidine ether extension may engage the kinase hinge region. Procurement of 5–10 mg at ≥95% purity is recommended for initial single-concentration duplicate screening at 1 µM against a panel of 50–100 kinases, with follow-up IC₅₀ determination for hits showing >50% inhibition.

Physicochemical and Metabolic Stability Comparison Within a Sulfonyl Pyrrolidine Series

For medicinal chemistry teams optimizing a lead series, this compound serves as a probe to evaluate the impact of a 3-methoxyphenylsulfonyl group on solubility, logD, microsomal stability, and CYP inhibition relative to 4-fluoro, 4-chloro, or 5-chlorothiophene analogs [2]. Assays should include kinetic solubility (PBS, pH 7.4), logD (shake-flask, octanol/PBS), and intrinsic clearance in human and mouse liver microsomes. The predicted lower lipophilicity of the 3-methoxy analog may translate into reduced CYP3A4 inhibition liability, a common issue with halogenated aromatic sulfonamides.

Custom Target-Based Assay Development for an Undisclosed Proprietary Target

Organizations with proprietary kinase or enzyme targets for which existing tool compounds are unavailable may procure this compound as part of a diversity-oriented screening set. The combination of a pyrimidine core (common ATP-mimetic) with a conformationally constrained pyrrolidine ether and a modifiable sulfonyl aryl group makes it a versatile starting point for hit identification [3]. Initial testing should employ a biochemical enzyme activity assay (e.g., ADP-Glo or HTRF format) at 10 µM compound concentration, with active hits followed up by dose-response (8-point, 3-fold dilution series) to generate the first IC₅₀ data for this chemotype.

Negative Control Selection for Sulfonamide-Based Pharmacology Studies

In experimental designs where a closely related sulfonyl pyrrolidine derivative has shown activity against a target of interest, the 3-methoxyphenyl variant may serve as a selectivity control to confirm that observed effects are specific to the active analog's substitution pattern. Procurement of both the active analog and the 3-methoxyphenyl variant from the same vendor batch ensures comparable purity and handling history, enabling rigorous interpretation of differential activity in side-by-side assays.

Quote Request

Request a Quote for 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.